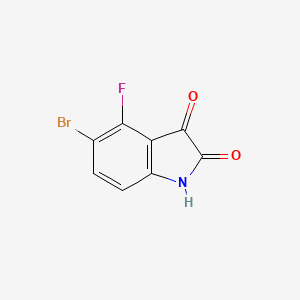

5-Bromo-4-fluoro-1h-indole-2,3-dione

CAS No.:

Cat. No.: VC13704101

Molecular Formula: C8H3BrFNO2

Molecular Weight: 244.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrFNO2 |

|---|---|

| Molecular Weight | 244.02 g/mol |

| IUPAC Name | 5-bromo-4-fluoro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H3BrFNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |

| Standard InChI Key | UTSBCJKGADWMSW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC(=O)C2=O)F)Br |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=O)C2=O)F)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 5-Bromo-4-fluoro-1H-indole-2,3-dione consists of a planar indole core modified by two halogen atoms and two carbonyl groups. The bromine atom occupies the 5th position of the benzene ring, while fluorine resides at the 4th position, creating distinct electronic effects . The ketone groups at positions 2 and 3 introduce electron-deficient regions, facilitating nucleophilic attacks and redox reactions.

Table 1: Key Chemical Properties

The compound’s crystallinity and solubility profile remain understudied, though its polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electronic and Reactivity Profiles

The electron-withdrawing effects of bromine (-I effect) and fluorine (-I and -R effects) reduce electron density across the indole ring, particularly at the carbonyl carbons. This electronic configuration enhances susceptibility to nucleophilic substitution at the 5-bromo position and facilitates cycloaddition reactions involving the diketone moiety. Quantum mechanical calculations predict a highest occupied molecular orbital (HOMO) localized on the indole ring and lowest unoccupied molecular orbital (LUMO) centered on the carbonyl groups, aligning with observed reactivity patterns.

Synthesis and Manufacturing

Bromination-Fluorination Sequential Approach

The synthesis of 5-Bromo-4-fluoro-1H-indole-2,3-dione typically begins with a pre-functionalized indole precursor. A two-step halogenation process involves:

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the 5th position.

-

Fluorination: Direct fluorination via Balz-Schiemann reaction or halogen exchange using potassium fluoride (KF) under acidic conditions to install fluorine at the 4th position.

Yields for this route range from 40–60%, with purity dependent on recrystallization solvents such as ethyl acetate or methanol.

Fischer Indole Synthesis Variant

An alternative pathway employs the Fischer indole synthesis, condensing 4-fluorophenylhydrazine with a brominated β-keto ester under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Cyclization forms the indole core, followed by oxidation of the 2,3-dihydroxy groups to diketones using potassium permanganate (KMnO₄) or Jones reagent. This method achieves higher regioselectivity (>80%) but requires stringent temperature control to prevent side reactions.

Biological Activities and Mechanisms

Antimicrobial Properties

5-Bromo-4-fluoro-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase by chelating magnesium ions at the enzyme’s active site. The fluorine atom enhances membrane permeability, while bromine contributes to intercalation with nucleic acids.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound serves as a scaffold for synthesizing kinase inhibitors and topoisomerase antagonists. For example, coupling its 2,3-dione moiety with hydrazine derivatives yields hydrazone analogs with enhanced antiproliferative activity.

Material Science Innovations

In optoelectronics, the compound’s conjugated system and halogen substituents enable its use as a hole-transporting material in organic light-emitting diodes (OLEDs). Thin films fabricated via spin-coating exhibit a bandgap of 3.2 eV, suitable for blue-emitting applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume